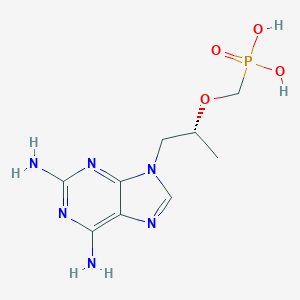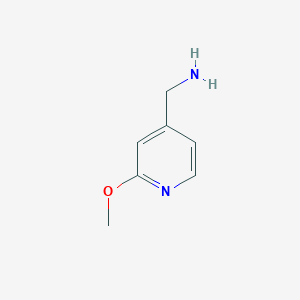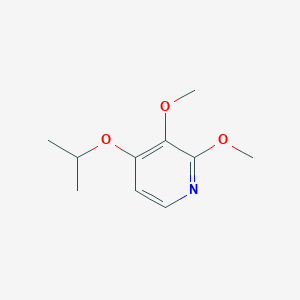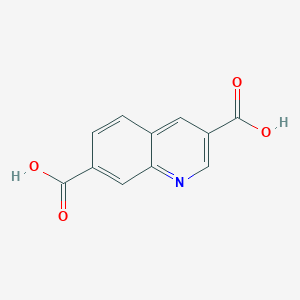
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine, also known as PMEA, is a nucleotide analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1980s and has since been used in various scientific research applications.
Mechanism Of Action
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine works by inhibiting the reverse transcriptase and DNA polymerase enzymes of viruses, preventing them from replicating. It does this by acting as a nucleotide analog, which means it mimics the structure of natural nucleotides and is incorporated into the viral DNA or RNA. Once incorporated, (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine terminates the viral DNA or RNA synthesis, preventing further replication.
Biochemical And Physiological Effects
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. It is also water-soluble, which allows for easy administration and distribution in the body. (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been shown to have a half-life of approximately 3 hours in humans, with most of the drug excreted in the urine.
Advantages And Limitations For Lab Experiments
One advantage of using (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine in lab experiments is its specificity for viral reverse transcriptase and DNA polymerase enzymes. This allows for targeted inhibition of viral replication without affecting normal cellular processes. However, one limitation is the complex synthesis method required to produce (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine, which can be time-consuming and costly.
Future Directions
For (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine research include exploring its potential use in combination therapy with other antiviral or anticancer drugs, as well as investigating its mechanism of action in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine could help to facilitate its use in both lab experiments and clinical settings. Finally, further studies are needed to determine the long-term safety and efficacy of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine in humans.
Synthesis Methods
The synthesis of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine involves several steps, starting with the reaction of 2,6-diaminopurine with phosphorous oxychloride to produce 2,6-dichloropurine. The next step involves the reaction of 2,6-dichloropurine with 2-(phosphonomethoxy)propylamine to produce (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine. The final step involves the purification of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine through column chromatography. The synthesis of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). It has been shown to inhibit the replication of these viruses by interfering with their reverse transcriptase and DNA polymerase enzymes. (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
147057-10-1 |
|---|---|
Product Name |
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine |
Molecular Formula |
C9H15N6O4P |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
[(2R)-1-(2,6-diaminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/t5-/m1/s1 |
InChI Key |
LWEKFDHXJHJYGB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
SMILES |
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
synonyms |
(((1R)-2-(2,6-Diamino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)



![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)


![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)

